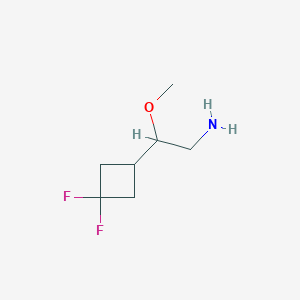

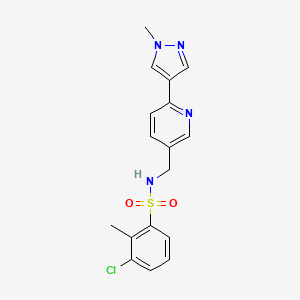

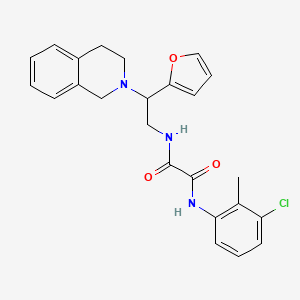

![molecular formula C16H12FN3O4S B2521171 3-氟-N-[5-(4-甲基磺酰苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 886909-81-5](/img/structure/B2521171.png)

3-氟-N-[5-(4-甲基磺酰苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical entity that is likely to possess a benzamide core structure with a substituted 1,3,4-oxadiazol ring and a fluorine atom attached to the benzene ring. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and substituted 1,3,4-oxadiazol rings have been synthesized and studied for various properties and applications, such as anti-inflammatory and anti-cancer activities .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized using sodium borohydride reduction of corresponding imino-pyridinium ylides . These methods suggest that the synthesis of the compound could also involve strategic intermediate steps and the use of reducing agents or acylation reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for various substituents affecting the overall conformation and properties of the molecule. X-ray crystallography is a common technique used to determine the solid-state properties of such compounds . Theoretical studies, including density functional theory (DFT) calculations, are also employed to understand the molecular conformations and interactions at the atomic level .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, was successfully carried out under microwave-assisted, catalyst- and solvent-free conditions to synthesize related heterocyclic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anions, indicating its utility in naked-eye detection . The intermolecular interactions and energy frameworks of these compounds can be significantly affected by different molecular conformations, as revealed by crystallographic analysis . These properties are crucial for the potential application of such compounds in sensing technologies or as pharmaceutical agents.

科学研究应用

荧光发生剂和荧光标记试剂

对诸如4-(N,N-二甲基氨基磺酰基)-7-氟-2,1,3-苯并恶二唑(DBD-F)的荧光发生剂的研究显示出对生物样品中硫醇的标记和检测有重要意义。DBD-F的结构与主题化合物相似,反应后产生强荧光硫醇衍生物,具有高反应性和特异性。此特性已用于高效液相色谱中硫醇的灵敏检测,表明在生物和分析化学中具有潜在应用(Toyo’oka 等,1989)。

聚合物存储器件

另一个研究领域涉及源自类似恶二唑化合物的基于三苯胺的芳香族聚合物,该聚合物已被合成用于存储器件应用。研究发现,聚醚、聚酯、聚酰胺和聚酰亚胺的连接效应显示出聚合物存储器件不同的保留时间,表明结构构象和电子特性对存储行为有影响。这表明含恶二唑的聚合物在开发先进存储技术中的潜力(Chen, Hu, & Liou, 2013)。

抗癌活性

在药物化学领域,与目标化合物相似的1,3,4-恶二唑衍生物已被设计和合成用于抗癌评估。这些化合物对各种癌细胞系显示出中等至优异的抗癌活性,表明它们作为治疗剂的潜力。1,3,4-恶二唑的结构基序似乎对观察到的生物活性至关重要,突出了此类化合物在药物发现和开发中的相关性(Ravinaik 等,2021)。

质子交换膜

据报道,含有1,3,4-恶二唑的磺化聚(芳基醚砜)的合成用于燃料电池中的质子交换膜(PEM)。这些材料表现出优异的热稳定性和氧化稳定性,以及显着的质子传导性,使其适用于中高温燃料电池应用。这项研究证明了1,3,4-恶二唑和砜部分在开发用于能源技术的高性能材料中的用途(Xu 等,2013)。

作用机制

Target of Action

Similar compounds have been found to target proteins such as beta-lactamase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in bacterial resistance to antibiotics and cellular responses to cytokines and stress, respectively .

Mode of Action

This could potentially inhibit the activity of the target protein, thereby affecting the biological processes in which they are involved .

Biochemical Pathways

Given the potential targets of this compound, it could be involved in pathways related to antibiotic resistance and cellular response to stress .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets of this compound, it could potentially inhibit the activity of the target proteins, leading to changes in the biological processes in which they are involved .

属性

IUPAC Name |

3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIWQMKOZOPCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

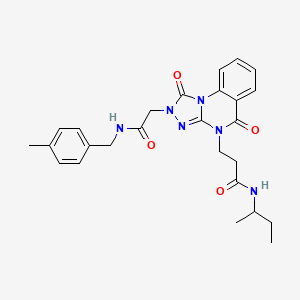

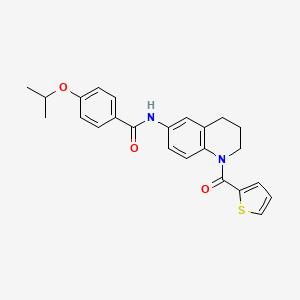

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

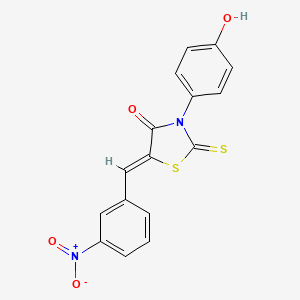

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)

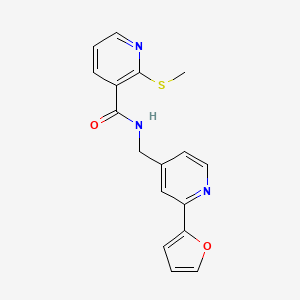

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)